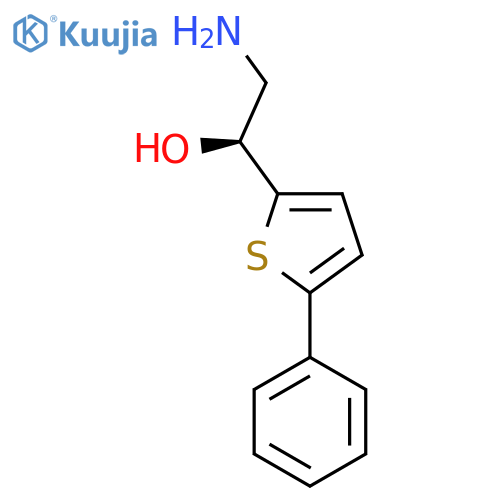Cas no 2227763-34-8 ((1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol)
(1S)-2-アミノ-1-(5-フェニルチオフェン-2-イル)エタン-1-オールは、キラルな構造を有する有機化合物であり、医薬品中間体や生化学研究における重要な原料として利用されています。この化合物の特徴は、チオフェン環とフェニル基の組み合わせによる高い電子密度分布と、(1S)配置のアミノアルコール部位がもたらす立体選択性にあります。特に不斉合成の触媒やキラル補助剤としての応用が期待され、光学活性を必要とする化合物合成において優れた選択性を発揮します。分子内に存在するアミノ基とヒドロキシル基は、さらに誘導体化が可能な官能基としての利点も備えています。

2227763-34-8 structure
商品名:(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol
- 2227763-34-8
- EN300-1860690
-
- インチ: 1S/C12H13NOS/c13-8-10(14)12-7-6-11(15-12)9-4-2-1-3-5-9/h1-7,10,14H,8,13H2/t10-/m0/s1
- InChIKey: XOOWHENJNITGCM-JTQLQIEISA-N
- ほほえんだ: S1C(=CC=C1[C@H](CN)O)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 219.07178521g/mol
- どういたいしつりょう: 219.07178521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 74.5Ų
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1860690-10.0g |
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol |
2227763-34-8 | 10g |
$7927.0 | 2023-06-03 | ||
| Enamine | EN300-1860690-5.0g |
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol |
2227763-34-8 | 5g |
$5345.0 | 2023-06-03 | ||
| Enamine | EN300-1860690-0.5g |
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol |
2227763-34-8 | 0.5g |
$1770.0 | 2023-09-18 | ||
| Enamine | EN300-1860690-1g |
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol |
2227763-34-8 | 1g |
$1844.0 | 2023-09-18 | ||
| Enamine | EN300-1860690-5g |
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol |
2227763-34-8 | 5g |
$5345.0 | 2023-09-18 | ||
| Enamine | EN300-1860690-10g |
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol |
2227763-34-8 | 10g |
$7927.0 | 2023-09-18 | ||
| Enamine | EN300-1860690-0.1g |
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol |
2227763-34-8 | 0.1g |
$1623.0 | 2023-09-18 | ||
| Enamine | EN300-1860690-1.0g |
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol |
2227763-34-8 | 1g |
$1844.0 | 2023-06-03 | ||
| Enamine | EN300-1860690-0.25g |
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol |
2227763-34-8 | 0.25g |
$1696.0 | 2023-09-18 | ||
| Enamine | EN300-1860690-0.05g |
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol |
2227763-34-8 | 0.05g |
$1549.0 | 2023-09-18 |
(1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
2227763-34-8 ((1S)-2-amino-1-(5-phenylthiophen-2-yl)ethan-1-ol) 関連製品
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
